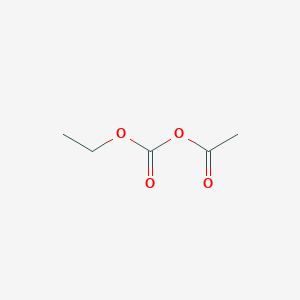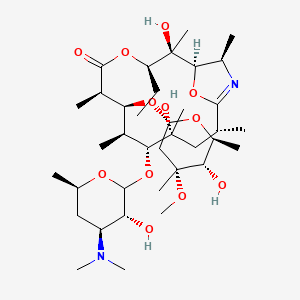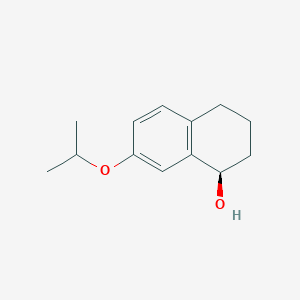![molecular formula C14H11BN2O2S B13438790 [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinyl-thiazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of a pyridine-thioamide with an α-haloketone to form the thiazole ring. This intermediate is then coupled with a boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
Chemistry: In organic synthesis, [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions to form carbon-carbon bonds.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: In materials science, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures .
作用机制
The mechanism by which [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access. The pyridinyl-thiazolyl moiety can further enhance binding affinity and specificity by interacting with additional sites on the target molecule .
相似化合物的比较
Phenylboronic acid: Lacks the pyridinyl-thiazolyl moiety, making it less specific in its interactions.
[4-(2-Pyridin-2-yl)phenyl]boronic acid: Similar structure but lacks the thiazole ring, which may affect its binding properties.
[4-(1,3-Thiazol-4-yl)phenyl]boronic acid: Similar structure but lacks the pyridine ring, which may influence its reactivity and applications.
Uniqueness: [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is unique due to the presence of both pyridinyl and thiazolyl groups, which confer enhanced binding specificity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C14H11BN2O2S |
|---|---|
分子量 |
282.1 g/mol |
IUPAC 名称 |
[4-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)11-6-4-10(5-7-11)13-9-20-14(17-13)12-3-1-2-8-16-12/h1-9,18-19H |
InChI 键 |
NATNASKGEVWEHX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)


![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
